molecular formula C20H33N5O2 B2496114 3-Methyl-8-(3-methylpiperidin-1-yl)-7-octylpurine-2,6-dione CAS No. 672332-66-0

3-Methyl-8-(3-methylpiperidin-1-yl)-7-octylpurine-2,6-dione

Cat. No. B2496114
CAS RN: 672332-66-0
M. Wt: 375.517
InChI Key: AXYKHIWNMMRNFX-UHFFFAOYSA-N
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Description

The compound “3-Methyl-8-(3-methylpiperidin-1-yl)-7-octylpurine-2,6-dione” is a purine derivative. Purines are biologically significant compounds and are part of many biochemical processes. They are found in DNA, RNA, and ATP .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the purine ring, followed by the attachment of the various substituents. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The purine ring provides a rigid, planar structure, while the various substituents would add complexity and potentially influence the compound’s properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, and stability would be determined by the functional groups present .

Scientific Research Applications

Type 2 Diabetes Treatment

BI 1356 is a highly potent, selective, and orally bioavailable DPP-4 inhibitor. It was designed for the treatment of type 2 diabetes. DPP-4 inhibitors enhance insulin secretion and reduce blood glucose levels by inhibiting the degradation of incretin hormones (such as GLP-1) that regulate glucose homeostasis .

Xanthine-Based Scaffold

BI 1356 is structurally derived from the xanthine scaffold. Its unique chemical class contributes to its superior potency and longer duration of action compared to other DPP-4 inhibitors. The xanthine-based structure provides a promising avenue for developing effective antidiabetic agents .

Clinical Trials and Once-Daily Potential

BI 1356 is currently undergoing clinical phase IIb trials. Its favorable pharmacokinetic profile suggests the potential for once-daily dosing in type 2 diabetics. The compound’s long-acting properties make it an attractive candidate for improving patient compliance and glycemic control .

Blood Glucose Lowering in Animal Models

In preclinical studies, BI 1356 demonstrated significant blood glucose-lowering effects across different animal species. This efficacy supports its therapeutic relevance in managing hyperglycemia associated with type 2 diabetes .

DPP-4 Inhibition Mechanism

BI 1356 inhibits DPP-4, an enzyme responsible for degrading incretin hormones. By blocking DPP-4 activity, it prolongs the action of GLP-1 and GIP, leading to enhanced insulin secretion and reduced glucagon release. This mechanism helps maintain glucose homeostasis .

Future Clinical Applications

Beyond diabetes, researchers are exploring the potential of DPP-4 inhibitors in other metabolic disorders, cardiovascular diseases, and even cancer. BI 1356’s unique structure may offer insights into broader therapeutic applications .

Safety and Hazards

Without specific studies, it’s difficult to provide detailed safety and hazard information. As with any chemical compound, appropriate safety measures should be taken when handling .

Future Directions

Future research could involve studying the synthesis, properties, and potential applications of this compound. This could include exploring its potential as a pharmaceutical compound, given the biological significance of purine derivatives .

properties

IUPAC Name

3-methyl-8-(3-methylpiperidin-1-yl)-7-octylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N5O2/c1-4-5-6-7-8-9-13-25-16-17(23(3)20(27)22-18(16)26)21-19(25)24-12-10-11-15(2)14-24/h15H,4-14H2,1-3H3,(H,22,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXYKHIWNMMRNFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C2=C(N=C1N3CCCC(C3)C)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-8-(3-methylpiperidyl)-7-octyl-1,3,7-trihydropurine-2,6-dione

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